molecular formula C8H7ClF3N B14152126 Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)- CAS No. 114060-07-0

Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)-

Cat. No.: B14152126
CAS No.: 114060-07-0
M. Wt: 209.59 g/mol
InChI Key: YBEIDZDRNZVDPP-UHFFFAOYSA-N
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Description

Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)- is an organic compound that features both a chloromethyl and a trifluoromethyl group attached to a benzenamine core

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitrobenzenamines, substituted benzenamines, and various azide or thiol derivatives .

Mechanism of Action

The mechanism by which Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)- exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-(trifluoromethyl)-: Lacks the chloromethyl group, resulting in different reactivity and applications.

    Benzenamine, 2-(chloromethyl)-: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.

    Benzenamine, 2-(bromomethyl)-4-(trifluoromethyl)-:

Uniqueness

Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)- is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

114060-07-0

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-(chloromethyl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c9-4-5-3-6(8(10,11)12)1-2-7(5)13/h1-3H,4,13H2

InChI Key

YBEIDZDRNZVDPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCl)N

Origin of Product

United States

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